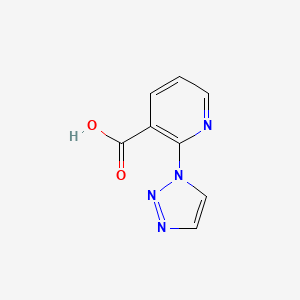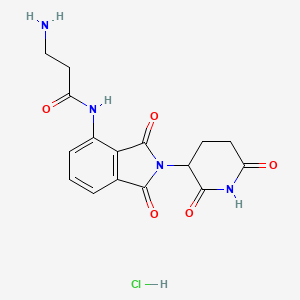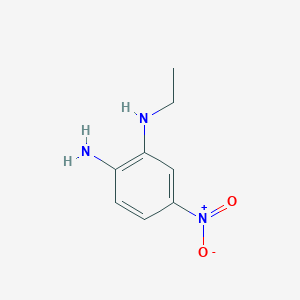
N1-ethyl-5-nitrobenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-ethyl-5-nitrobenzene-1,2-diamine is a chemical compound belonging to the group of nitroanilines. Its molecular formula is C8H11N3O2, and its molecular weight is 181.20 g/mol. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a nitro group attached to the benzene ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-5-nitrobenzene-1,2-diamine typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of N-ethyl-1,2-benzenediamine using nitric acid under controlled conditions to introduce the nitro group at the desired position . The reaction conditions often require careful temperature control and the use of a solvent such as sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the initial preparation of intermediates followed by nitration and alkylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N1-ethyl-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N1-ethyl-1,2-benzenediamine, while substitution reactions can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
N1-ethyl-5-nitrobenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-ethyl-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with various biological molecules. The compound’s reactivity is influenced by the presence of the ethyl group, which can affect its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-ethyl-4-nitrobenzene-1,2-diamine: Similar structure but with the nitro group in a different position.
N1,N1-dimethylbenzene-1,2-diamine: Contains two methyl groups instead of an ethyl group.
N-methyl-4-nitrobenzene-1,2-diamine: Contains a methyl group instead of an ethyl group.
Uniqueness
N1-ethyl-5-nitrobenzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the nitro group in specific positions allows for unique interactions and applications compared to its similar compounds .
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-N-ethyl-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-2-10-8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2,9H2,1H3 |
InChI-Schlüssel |
SLBRMWWEKLJSPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=CC(=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)
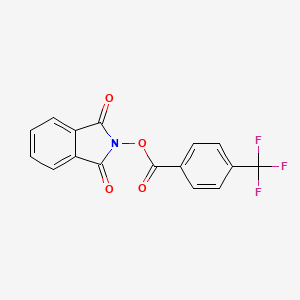
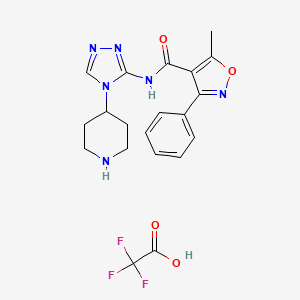
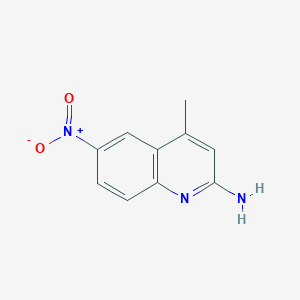
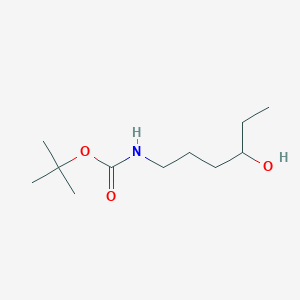
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)
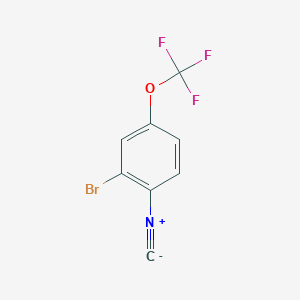


![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)
![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
